N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide, also known as HPA-12, is a synthetic compound with significant biological implications. It is characterized by its unique structure that includes a dodecanamide backbone and a hydroxyphenylbutyl moiety. The compound's molecular formula is , and it has a molecular weight of approximately 365.54 g/mol. HPA-12 is primarily recognized for its role as an inhibitor of ceramide trafficking, specifically targeting the ceramide transfer protein (CERT), which plays a crucial role in lipid metabolism and cellular signaling pathways .
HPA-12 was first synthesized by researchers Hanada and Kobayashi, who identified its potential as a ceramide trafficking inhibitor. It is commercially available from various chemical suppliers, often with a purity of over 98% . The compound's CAS number is 383418-30-2, and it has been referenced in several scientific studies highlighting its biological activity and potential applications in medical research .
The synthesis of N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide can be achieved through various methods that maintain control over stereochemistry. One common approach involves the reaction of dodecanoyl chloride with the corresponding hydroxyphenylbutanol derivative under basic conditions. This method allows for the formation of the desired amide bond while preserving the stereochemical integrity of the hydroxy groups .
The synthesis typically requires specific reagents and conditions:
The structural representation of HPA-12 includes:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets.
The compound's structural data includes:
HPA-12 participates in various chemical reactions that are significant for modifying its biological activity or creating derivatives. For instance:
These reactions are crucial for developing analogs with improved efficacy against CERT or related targets .
The reaction conditions typically involve:
HPA-12 functions primarily as a competitive antagonist of CERT. By inhibiting this protein, HPA-12 disrupts ceramide transport within cells, leading to altered lipid metabolism and signaling pathways associated with apoptosis and cell proliferation .
Studies have demonstrated that HPA-12 competes with natural ceramides for binding sites on CERT, effectively blocking ceramide trafficking and influencing cellular responses relevant to various diseases, including cancer and metabolic disorders .
These properties are essential for understanding how HPA-12 behaves in biological systems and its potential formulation into therapeutic agents.
HPA-12 has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3